

Application Note: Comprehensive Analytical Characterization of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

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Compound of Interest

Compound Name: 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Cat. No.: B103831

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Introduction

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, also known by synonyms such as BPS-BN and 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone, is a diaryl sulfone derivative.^[1] Compounds within this class are significant as intermediates in the synthesis of polymers, dyes, and pharmaceutical agents. Given its role as a critical building block, verifying the identity, purity, and stability of this compound is paramount to ensure the quality and performance of downstream products.

This guide provides a multi-faceted analytical approach for the comprehensive characterization of **4-((4-(Benzyloxy)phenyl)sulfonyl)phenol**. We will detail robust protocols using chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are designed to be self-validating, providing orthogonal data to build a complete and reliable profile of the molecule.

Physicochemical Properties Summary

A foundational understanding of the compound's physical and chemical properties is essential for method development. The key properties are summarized in the table below.

Property	Value	Source
CAS Number	63134-33-8	[1][2]
Molecular Formula	C ₁₉ H ₁₆ O ₄ S	[1][2]
Molecular Weight	340.39 g/mol	[1][2]
IUPAC Name	4-(4-phenylmethoxyphenyl)sulfonyl phenol	[2]
Melting Point	166-168 °C	[1]
Density	1.304 g/cm ³	[1]
Boiling Point	558.6 °C at 760 mmHg	[1]
SMILES	<chem>C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O</chem>	[2]

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The method separates the target analyte from potential impurities (e.g., starting materials, by-products) based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. UV detection is highly effective due to the aromatic nature of the compound.

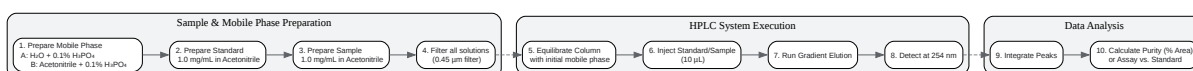
Causality Behind Experimental Choices:

- **Stationary Phase:** A C18 column is selected for its hydrophobicity, which provides excellent retention and resolution for aromatic compounds like diaryl sulfones.
- **Mobile Phase:** A gradient of acetonitrile and water allows for the efficient elution of both moderately polar (analyte) and potentially nonpolar or highly polar impurities. A phosphate

buffer is added to maintain a consistent pH, ensuring reproducible retention times by keeping the phenolic group in a single ionization state.

- Detection: The UV maximum for phenolic compounds typically lies between 254 nm and 280 nm. A wavelength of 254 nm is chosen as a robust, general-purpose wavelength for aromatic systems.

Experimental Workflow: HPLC Analysis



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Caption: Workflow for HPLC purity analysis.

Protocol: HPLC Method for Purity Determination

- Instrumentation & Columns:
 - HPLC system with a gradient pump, autosampler, and UV/PDA detector.
 - Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
- Reagents & Sample Preparation:
 - Mobile Phase A: Deionized water with 0.1% phosphoric acid.
 - Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
 - Standard Solution: Accurately weigh and dissolve 10.0 mg of **4-((4-(Benzyloxy)phenyl)sulfonyl)phenol** reference standard in 10.0 mL of acetonitrile to obtain a 1.0 mg/mL solution.

- Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
- Filter all solutions through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:

Parameter	Condition
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm
Gradient Program	Time (min)
0	
20	
25	
26	
30	

- Data Analysis:
 - Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
 - Assay: Compare the peak area of the sample to that of a known concentration reference standard.

Structural Elucidation by Spectroscopy

Spectroscopic methods provide definitive structural confirmation by probing the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structure determination. ^1H NMR provides information on the number and environment of protons, while ^{13}C NMR identifies all unique carbon atoms in the molecule.

Protocol:

- Prepare a sample by dissolving ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3). DMSO-d_6 is often preferred as it readily solubilizes the compound and allows for the observation of the exchangeable phenolic -OH proton.
- Acquire ^1H and ^{13}C spectra on a 400 MHz or higher field NMR spectrometer.
- Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

Expected Spectral Features (^1H NMR):

- Phenolic -OH: A singlet, typically broad, in the range of δ 9.0-10.0 ppm (in DMSO-d_6). This peak will disappear upon addition of D_2O , providing a definitive assignment.[\[3\]](#)
- Aromatic Protons: A series of doublets and multiplets between δ 6.8 and 8.0 ppm, integrating to 13H (including the benzyl group protons). The protons on the ring adjacent to the sulfone group will be further downfield due to the electron-withdrawing effect.
- Benzylic Protons (-O-CH₂-Ph): A sharp singlet at approximately δ 5.2 ppm, integrating to 2H.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Causality Behind Expected Absorptions:

- The O-H bond in the phenol group results in a characteristic broad stretching vibration.
- The S=O bonds of the sulfone group give rise to two strong, sharp absorption bands.

- The C-O-C ether linkage and aromatic rings have distinct stretching and bending vibrations in the fingerprint region.

Protocol:

- Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
- Record the spectrum from 4000 to 400 cm^{-1} .

Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Functional Group	Vibration Type
~3400 (broad)	Phenolic O-H	Stretching
~3100-3000	Aromatic C-H	Stretching
~1590, ~1490	Aromatic C=C	Ring Stretching
~1300 & ~1150	Sulfone (O=S=O)	Asymmetric & Symmetric Stretching
~1240	Aryl Ether (C-O-C)	Asymmetric Stretching

Note: The presence of a broad band around 3400 cm^{-1} is a key indicator of the free phenolic hydroxyl group.^[4]

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this moderately polar molecule, minimizing excessive fragmentation and ensuring the observation of the molecular ion.

Protocol:

- Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (1-10 µg/mL).
- Infuse the solution directly into the ESI source or analyze via LC-MS using the HPLC method described previously.
- Acquire spectra in both positive and negative ion modes.

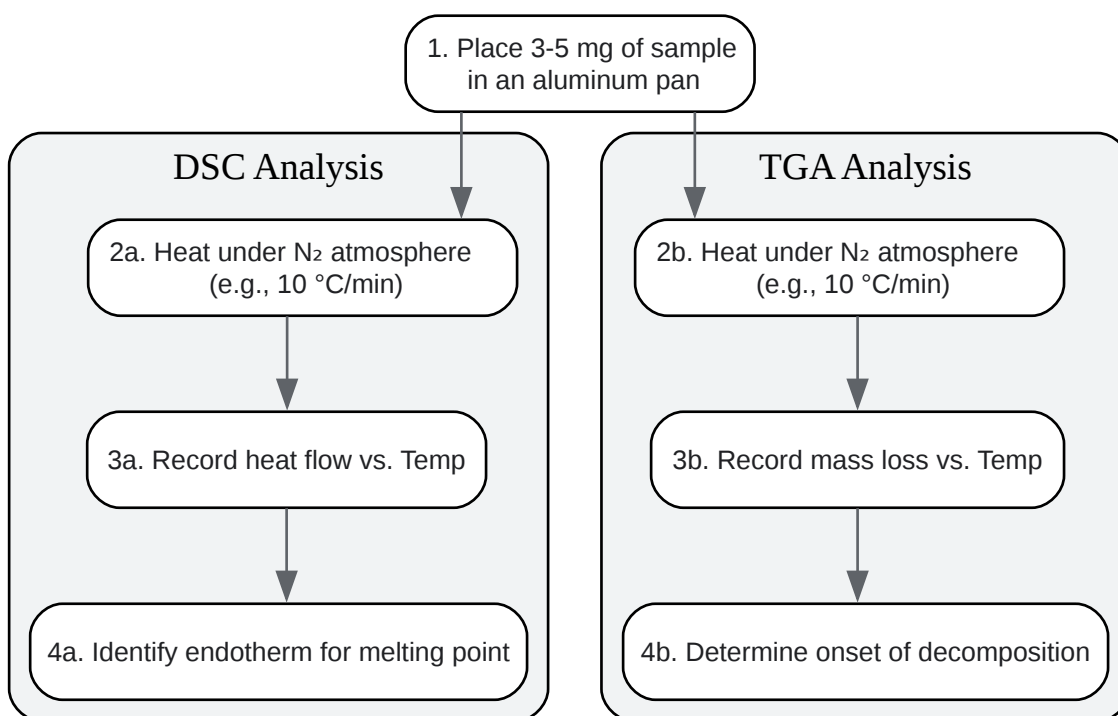
Expected Results:

- Molecular Ion: The high-resolution mass should correspond to the exact mass of the molecule (340.0769 Da).^[2]
 - Positive Mode (ESI+): Expect $[M+H]^+$ at m/z 341.0842.
 - Negative Mode (ESI-): Expect $[M-H]^-$ at m/z 339.0697.^[5]
- Key Fragments: Fragmentation may occur, with common losses related to the benzyl group (C_7H_7 , 91 Da) or cleavage around the sulfone bridge.

Thermal Properties Analysis

Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the material's thermal stability and transitions. DSC measures heat flow to detect melting, crystallization, and other phase transitions, while TGA measures mass loss as a function of temperature.

Workflow: Thermal Analysis



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Caption: Workflow for DSC and TGA thermal analysis.

Protocol:

- DSC: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Heat the sample under a nitrogen atmosphere from ambient temperature to ~200 °C at a rate of 10 °C/min.
- TGA: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan. Heat the sample under a nitrogen atmosphere from ambient temperature to 600 °C at a rate of 10 °C/min.

Expected Results:

- DSC: A sharp endothermic peak should be observed, with the onset corresponding to the melting point of the material (literature: 166-168 °C).^[1] The sharpness of the peak is an indicator of purity.
- TGA: The TGA curve will show a stable baseline until the onset of thermal decomposition. This provides information on the upper-temperature limit for handling and storage of the material.

Conclusion

The combination of HPLC, NMR, FT-IR, MS, and thermal analysis provides a robust and comprehensive characterization of **4-((4-(Benzyloxy)phenyl)sulfonyl)phenol**. HPLC confirms purity and allows for quantification, while the suite of spectroscopic techniques provides unambiguous structural confirmation. Thermal analysis establishes key physical properties related to stability and melting point. Following these protocols will ensure a thorough and reliable assessment of the material's quality for its intended application.

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